Cas no 324058-70-0 (N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide)

N-(5-Bromopyridin-2-yl)-4-methyl-3-nitrobenzamide is a brominated nitrobenzamide derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a 5-bromopyridinyl moiety and a 4-methyl-3-nitrobenzamide group, which may contribute to its reactivity and binding properties in target interactions. The compound's bromine substituent enhances its utility as an intermediate in cross-coupling reactions, while the nitro group offers opportunities for further functionalization. Its well-defined molecular structure ensures consistency in synthetic pathways, making it a valuable building block for developing bioactive molecules. Suitable for use under controlled laboratory conditions, it is typically handled with standard safety precautions for halogenated and nitroaromatic compounds.
N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide structure
324058-70-0 structure
Product Name:N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide
CAS No:324058-70-0
MF:C13H10BrN3O3
MW:336.140801906586
CID:5928883
PubChem ID:772132
Update Time:2025-06-09

N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide
    • Benzamide, N-(5-bromo-2-pyridinyl)-4-methyl-3-nitro-
    • Oprea1_177645
    • Oprea1_727873
    • SR-01000407585-1
    • F1175-0111
    • EU-0035619
    • SR-01000407585
    • Z58571926
    • 324058-70-0
    • AKOS000596016
    • Inchi: 1S/C13H10BrN3O3/c1-8-2-3-9(6-11(8)17(19)20)13(18)16-12-5-4-10(14)7-15-12/h2-7H,1H3,(H,15,16,18)
    • InChI Key: RWANLGQXHLSGEG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC=C(Br)C=C1)(=O)C1=CC=C(C)C([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 334.99055g/mol
  • Monoisotopic Mass: 334.99055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 87.8Ų

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Additional information on N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide

N-(5-Bromopyridin-2-Yl)-4-Methyl-3-Nitrobenzamide: A Comprehensive Overview

N-(5-Bromopyridin-2-Yl)-4-Methyl-3-Nitrobenzamide (CAS No 324058-70-0) is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique molecular structure, has garnered attention due to its potential in drug discovery and material science. The molecule consists of a pyridine ring substituted with a bromine atom at position 5, linked to a benzamide group that features a methyl substituent at position 4 and a nitro group at position 3. These functional groups confer the compound with distinct chemical properties and reactivity.

The synthesis of N-(5-Bromopyridin-2-Yl)-4-Methyl-3-Nitrobenzamide involves a series of carefully controlled reactions, including nucleophilic substitution, condensation, and oxidation steps. Recent advancements in synthetic chemistry have enabled the optimization of these processes, leading to higher yields and improved purity levels. Researchers have explored various catalysts and reaction conditions to enhance the efficiency of the synthesis pathway, making this compound more accessible for large-scale production.

One of the most notable aspects of this compound is its role in pharmacological research. The presence of the nitro group and the methyl substituent on the benzene ring contributes to its potential as a bioactive molecule. Studies have shown that N-(5-Bromopyridin-2-Yl)-4-Methyl-3-Nitrobenzamide exhibits selective inhibitory activity against certain enzymes, making it a promising candidate for drug development targeting metabolic disorders and neurodegenerative diseases.

In addition to its pharmacological applications, this compound has also found utility in materials science. The pyridine ring's electron-withdrawing properties make it suitable for use in organic electronics, particularly in the development of advanced polymers and semiconductors. Recent research has highlighted its potential as a building block for creating high-performance organic light-emitting diodes (OLEDs) and photovoltaic materials.

The chemical stability of N-(5-Bromopyridin-2-Yl)-4-Methyl-3-Nitrobenzamide under various environmental conditions is another area of interest. Studies have demonstrated that the compound exhibits remarkable resistance to thermal degradation and oxidative stress, which is crucial for its application in industrial settings. Furthermore, its solubility properties have been extensively characterized, providing valuable insights into its suitability for different chemical processes.

From an environmental perspective, the ecological impact of this compound has been rigorously assessed. Research indicates that it biodegrades under specific conditions, minimizing its long-term effects on ecosystems. Regulatory bodies have also evaluated its safety profile, ensuring that its use complies with international standards for chemical handling and disposal.

In conclusion, N-(5-Bromopyridin-2-Yl)-4-Methyl-3-Nitrobenzamide (CAS No 324058-70-0) stands as a testament to the ingenuity of modern chemistry. Its versatile properties and wide-ranging applications continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to unlock new possibilities in drug discovery, materials science, and sustainable chemistry.

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